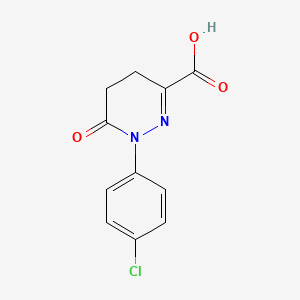

1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can give clues about the compound’s structure and potential uses .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- Synthesis of Tetrahydropyridine, Dihydropyrazolone, and Oxazole Derivatives : The compound has been utilized in the synthesis of a variety of derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. These compounds have been synthesized through cyclization reactions and confirmed by IR, 1H NMR, and 13C NMR spectroscopy. Some of these synthesized compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).

Agricultural Applications

- Hybridizing Agents for Wheat : A new synthesis method was developed for pyridazine type hybridizing agents for wheat using this compound. The method involved five steps and was suitable for industrial applications, achieving a yield of 61.53% (Zeng-yan, 2011).

Antimicrobial and Antifungal Activities

Synthesis of Heterocyclic Compounds with Biological Activity : This compound has been used in reactions leading to the synthesis of various heterocyclic compounds, some of which showed antimicrobial and antifungal activities. The reactions included the preparation of dithio derivatives and chloropyridazine derivatives (Sayed et al., 2003).

Antibacterial Activities of Derivatives : Various derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including this compound, were evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Synthesis of New Quinazolines with Antimicrobial Potential : In research exploring potential antimicrobial agents, this compound was used in the synthesis of new quinazolines, which were then screened for their antibacterial and antifungal activities (Desai et al., 2007).

Microwave-Assisted Synthesis of Antifungal and Antibacterial Drugs : New dicarboxylic acid derivatives were synthesized using microwave-induced techniques, involving this compound. These compounds exhibited promising antibacterial and antifungal activities, indicating their potential as novel drugs (Dabholkar & Parab, 2011).

Anticancer and Antitubercular Applications

- Synthesis and Evaluation of Anticancer, Antitubercular, and Antimicrobial Activity : Derivatives synthesized from this compound were evaluated for their anticancer, antitubercular, and antimicrobial activities. The synthesis involved the reaction with hydrazine hydrate (Popat et al., 2003).

Anti-Inflammatory Activity

- Evaluation of Anti-inflammatory Activity : Pyrimidine derivatives synthesized from this compound were evaluated for their anti-inflammatory activity. The synthesis involved reactions with different reagents, and the antibacterial activity of these compounds was also studied (Patil et al., 2015).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications by binding with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

For instance, paclobutrazol, a member of the triazole family, affects the isoprenoid pathway, alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects that improve depression-like behavior and cognitive impairment in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental factors such as temperature, pH, and presence of other chemicals can influence the stability and efficacy of similar compounds .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWSEKKEBZUIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)

![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2809697.png)

![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)

![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)

![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)

![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)